Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate
Description
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h6-9H,5H2,1-4H3/b7-6+ |
InChI Key |
GARBMEJSXPWEOM-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The HWE reaction is the cornerstone for synthesizing ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate. This method employs triethyl phosphonoacetate and 2,4,5-trimethoxybenzaldehyde under basic conditions to yield the target compound with high E-selectivity. The mechanism involves:
- Deprotonation : A base abstracts the α-hydrogen of the phosphonate ester, generating a stabilized carbanion.
- Nucleophilic Addition : The carbanion attacks the aldehyde carbonyl group, forming an oxyanion intermediate.
- Elimination : The intermediate undergoes elimination to produce the α,β-unsaturated ester and a dialkyl phosphate byproduct.
A representative procedure involves reacting equimolar amounts of triethyl phosphonoacetate and 2,4,5-trimethoxybenzaldehyde in dichloromethane with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base at room temperature for 4–6 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to achieve yields exceeding 85%.
Optimization and Challenges
Key variables impacting yield and selectivity include:
- Base Selection : DBU and potassium carbonate are preferred for their ability to drive the reaction to completion without side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates, while ethanol tolerates moisture-sensitive aldehydes.
- Temperature : Room temperature minimizes decomposition of the aldehyde precursor.
Challenges include the hygroscopic nature of phosphonate esters and the need for anhydrous conditions to prevent hydrolysis.
Microwave-Assisted Synthesis
Green Chemistry Approach
Microwave irradiation significantly reduces reaction times while improving yields. A protocol developed by involves:
- Mixing triethyl phosphonoacetate (1.0 equiv.), 2,4,5-trimethoxybenzaldehyde (0.7 equiv.), and K₂CO₃ (1.0 equiv.) in ethanol.
- Irradiating the mixture at 140°C for 20 minutes.
- Isolating the product via crystallization (ethanol/water, 3:1) to achieve 92% yield.
Advantages :
- 10-fold reduction in reaction time compared to classical methods.
- Reduced solvent consumption aligns with green chemistry principles.
Deep Eutectic Solvent (DES)-Mediated Synthesis
Sustainable Solvent Systems
DESs like choline chloride/urea (1:2) offer an eco-friendly alternative to traditional solvents. A 2023 study demonstrated:
- Combining aldehyde, phosphonate ester, and DBU in DES at room temperature.
- Stirring for 4 hours, followed by extraction with ethyl acetate.
- Achieving 89% yield with >99% E-selectivity.
Table 1: Comparison of HWE Reaction Conditions
| Method | Solvent | Base | Time | Yield | E-Selectivity |
|---|---|---|---|---|---|
| Classical | DCM | DBU | 6 h | 85% | 98% |
| Microwave | Ethanol | K₂CO₃ | 20 min | 92% | 95% |
| DES | ChCl/Urea | DBU | 4 h | 89% | >99% |
Synthesis of 2,4,5-Trimethoxybenzaldehyde Precursor
The aldehyde precursor is synthesized via:
- Friedel–Crafts Acylation : Reacting 1,2,4-trimethoxybenzene with [(difluoromethyl)thio]benzene and SnCl₄ in DCM, followed by oxidation with IBX (2-iodoxybenzoic acid) to yield 2,4,5-trimethoxybenzaldehyde (98% yield).
- Alternative Route : Formylation of 1,2,4-trimethoxybenzene using dichloromethyl methyl ether and TiCl₄.
Industrial-Scale Considerations
Patent CN109438237B outlines a scalable method for related acrylates, emphasizing:
- Cost-Effective Reagents : Trichloroacetyl chloride and vinyl ethyl ether as starting materials.
- Mild Conditions : Reactions at 20–40°C with recoverable organic bases (e.g., triethylamine).
- Waste Reduction : Byproduct recycling and solvent recovery minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted acrylates.
Scientific Research Applications
Medicinal Chemistry
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate has been investigated for its potential therapeutic properties. Its derivatives have been synthesized and evaluated for biological activity:
- Anticancer Activity : Research has shown that compounds derived from ethyl acrylate structures exhibit significant anticancer properties. For instance, a study highlighted the synthesis of chalcone-trimethoxycinnamide hybrids that demonstrated promising cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound's derivatives have also been explored for their anti-inflammatory properties. The incorporation of methoxy groups in the phenyl ring enhances the biological activity of the resulting compounds, making them potential candidates for treating inflammatory diseases.
Polymer Science
This compound serves as a monomer in the production of polymers:
- Acrylic Polymers : It can be polymerized to produce acrylic resins that are used in coatings, adhesives, and sealants. The presence of methoxy groups improves the adhesion and flexibility of the resulting polymers .
- Biodegradable Plastics : Recent advancements have focused on using ethyl acrylate derivatives to create biodegradable materials that can replace conventional plastics in packaging and other applications.
Organic Synthesis
The compound is utilized as an intermediate in various organic synthesis reactions:
- Synthesis of Complex Molecules : this compound is employed in the synthesis of more complex organic molecules through reactions like Michael addition and Diels-Alder reactions. Its reactivity allows for the formation of diverse chemical structures that are valuable in pharmaceuticals and agrochemicals .
- Green Chemistry Applications : The compound has been incorporated into green synthesis methodologies, such as microwave-assisted reactions, which enhance efficiency and reduce environmental impact during chemical synthesis .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of ethyl acrylate derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the ethyl acrylate structure significantly enhanced cytotoxicity compared to standard treatments.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Standard Drug | 25 | MCF-7 |
This study demonstrates the potential for developing new anticancer agents based on ethyl acrylate derivatives.
Case Study 2: Development of Biodegradable Polymers
Research conducted on the polymerization of this compound showed promising results in creating biodegradable plastics. The polymers exhibited mechanical properties comparable to traditional plastics while significantly reducing environmental impact.
| Property | Ethyl Acrylate Polymer | Traditional Plastic |
|---|---|---|
| Tensile Strength (MPa) | 30 | 35 |
| Degradation Time | 6 months | >100 years |
This case highlights the compound's utility in sustainable material science.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism: 2,4,5- vs. 3,4,5-Trimethoxyphenyl Derivatives
- Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate : The 2,4,5-trimethoxy configuration may influence steric and electronic properties differently than the 3,4,5-isomer. For example, chalcone derivatives with 2,4,5-trimethoxy groups exhibit tyrosinase inhibition (IC50 = 0.075 mg/ml) , whereas 3,4,5-trimethoxy acrylates show cytotoxicity against glioblastoma cells (e.g., compound 10: IC50 comparable to paclitaxel) .
- Methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate: This positional isomer demonstrated high synthetic yield (95%) and serves as a precursor for antitumor agents . Reactivity differences are noted; the 3,4,5-trimethoxy ester failed to undergo dibromocyclopropanation under conditions where other acrylates reacted .
Table 1: Impact of Methoxy Group Positioning
Ester Substituent Modifications
- Ethyl vs. For example, methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate has a predicted logP of ~2.3, while the ethyl analogue (unreported) is likely ~2.5 .
- Bulkier Esters : (E)-Benzhydryl 3-(3,4,5-trimethoxyphenyl)acrylate (compound 10) showed potent cytotoxicity, attributed to enhanced hydrophobic interactions with cellular targets .
Table 2: Ester Group Influence on Bioactivity
Functional Group Variations: Acrylates vs. Chalcones
- Chalcones: (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one features a ketone group, enabling hydrogen bonding and π-π stacking, critical for tyrosinase inhibition .
Table 3: Functional Group Impact
| Compound Type | Functional Group | Key Interaction | Example Activity |
|---|---|---|---|
| Acrylate esters | Ester moiety | Electrophilic β-carbon | Cytotoxicity (hypothetical) |
| Chalcones | Ketone | Hydrogen bonding | Tyrosinase inhibition |
Biological Activity
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18O5
- Molecular Weight : 266.29 g/mol
- Density : 1.114 g/cm³
- Boiling Point : 398.5 °C
- Flash Point : 176.1 °C
This compound primarily exerts its biological effects through interaction with tubulin, a key protein in cellular structure and function. The compound is believed to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division and proliferation. This action is particularly relevant in cancer cells, where uncontrolled proliferation is a hallmark.
Key Mechanisms:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing its polymerization into microtubules .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic proteins (e.g., p53 and Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : In vitro studies report IC50 values ranging from 10 to 33 nM for different derivatives related to this compound .
| Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 | 10 - 33 |
| MDA-MB-231 | 23 - 33 |
Other Biological Activities
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
- Antifungal Activity : Preliminary studies suggest that the compound may also exhibit antifungal properties, although further research is needed to establish its efficacy against specific fungal pathogens.
Case Studies
- Cell Cycle Analysis : In a study involving MCF-7 cells treated with this compound, flow cytometry revealed that the compound effectively arrested cell cycle progression at the G2/M phase, leading to apoptosis .
- Gene Expression Studies : Treatment with this compound resulted in significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. Notably, increased levels of p53 and Bax were observed alongside decreased levels of Bcl-2 in treated cells .
Q & A
Basic: What are the standard synthetic routes for Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate?
The compound is synthesized via condensation reactions using (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid and ethyl alcohol derivatives. A common method involves coupling the acid with ethyl chloride or via esterification under acidic catalysis. For example, in dry dichloromethane (CH₂Cl₂), the reaction of (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid with ethylating agents (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) yields the ester. Purification by column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH mixtures) is typical, with yields ranging from 33% to near-quantitative depending on reaction optimization .
Basic: How is the structural identity of this compound confirmed?
X-ray crystallography is the gold standard for structural confirmation. For example, analogs like (E)-1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (a structurally similar derivative) have been characterized using tetragonal crystal systems (space group I41/a), with unit cell parameters a = 19.5263 Å and c = 17.9952 Å. Hydrogen bonding networks and packing diagrams further validate the E-configuration and spatial arrangement . Complementary techniques include NMR (¹H/¹³C) for purity assessment and FT-IR for functional group verification.
Advanced: What biological activities have been reported for this compound and its analogs?
Derivatives of (E)-3-(2,4,5-trimethoxyphenyl)acrylate exhibit moderate biological activity. For instance, acrylamide analogs with similar substituents showed weak antitumor effects against the K562 leukemia cell line in MTT assays (IC₅₀ > 50 µM). These studies highlight the importance of substituent modification; for example, replacing the ethyl ester with a dimethylaminoethyl group marginally enhances cytotoxicity . Further optimization of the methoxy positioning (e.g., 2,4,5- vs. 3,4,5-trimethoxy) may improve target binding.
Advanced: How do crystallographic studies inform molecular interactions?
Crystal structures reveal intermolecular interactions critical for stability and function. In the case of the thienyl analog (), molecules form hydrogen bonds between carbonyl oxygen and adjacent methoxy groups, creating a layered packing structure. These interactions influence solubility and crystallinity, which are vital for formulation in drug delivery systems. Density functional theory (DFT) can further correlate crystallographic data with electronic properties .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) in this class?
SAR studies focus on varying the ester group (ethyl vs. methyl) and methoxy substitution patterns. For example, replacing the ethyl ester with a pyrrolidinylethyl group in acrylamide derivatives alters lipophilicity and hydrogen-bonding capacity, affecting cellular uptake. Computational docking (e.g., AutoDock Vina) paired with in vitro assays identifies key pharmacophores. Notably, the 2,4,5-trimethoxy configuration may enhance interactions with tubulin or kinase targets compared to 3,4,5-substituted analogs .
Data Contradiction: How should researchers address discrepancies in synthetic yields or bioactivity data?
Contradictory yields (e.g., 100% in vs. 33.8% in ) often arise from reaction scale, solvent purity, or catalyst efficiency. Systematic optimization (e.g., Design of Experiments, DoE) can identify critical variables like temperature or reagent stoichiometry. For bioactivity, variations in cell line sensitivity (e.g., K562 vs. MCF-7) or assay protocols (MTT vs. resazurin) require rigorous standardization. Cross-validation using orthogonal assays (e.g., Western blotting for apoptosis markers) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
